Hexanoic acid, 2-methyl-, ethyl ester
Description
Hexanoic acid, 2-ethyl-, ethyl ester (CAS 2983-37-1) is a branched-chain ester with the molecular formula C₁₀H₂₀O₂ and a molecular weight of 172.26 g/mol . Its IUPAC name is ethyl 2-ethylhexanoate, and it is structurally characterized by a hexanoic acid backbone substituted with an ethyl group at the second carbon and an ethyl ester moiety at the terminal carboxyl group. This compound is commonly used in flavor and fragrance industries due to its unique physicochemical properties, which differ from linear-chain esters.
Properties
CAS No. |
32400-29-6 |
|---|---|
Molecular Formula |
C18H36O4 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
ethyl (2S)-2-methylhexanoate;ethyl (2R)-2-methylhexanoate |
InChI |
InChI=1S/2C9H18O2/c2*1-4-6-7-8(3)9(10)11-5-2/h2*8H,4-7H2,1-3H3/t2*8-/m10/s1 |
InChI Key |
SDTBZYMUOADTMO-RMTNWKGQSA-N |
Isomeric SMILES |
CCCC[C@@H](C)C(=O)OCC.CCCC[C@H](C)C(=O)OCC |
Canonical SMILES |
CCCCC(C)C(=O)OCC.CCCCC(C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanoic acid, 2-methyl-, ethyl ester can be synthesized through the esterification of hexanoic acid with ethanol. The reaction typically involves heating the acid and alcohol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester .
Industrial Production Methods
In industrial settings, the esterification process is often carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield of the ester and allows for efficient production .
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 2-methyl-, ethyl ester primarily undergoes hydrolysis, reduction, and transesterification reactions.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Hexanoic acid and ethanol.
Reduction: 2-methylhexanol.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Hexanoic acid, 2-methyl-, ethyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in biological systems and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Widely used in the flavor and fragrance industry due to its pleasant fruity odor.
Mechanism of Action
The mechanism of action of hexanoic acid, 2-methyl-, ethyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release hexanoic acid and ethanol, which can then participate in various biochemical pathways. The ester itself can also interact with receptors and enzymes, influencing cellular processes .
Comparison with Similar Compounds
Key Observations:
- Branching vs. Linearity: The 2-ethyl substituent reduces molecular symmetry, lowering boiling points compared to linear esters like ethyl hexanoate .
- Functional Group Diversity: Esters with keto (e.g., 6-oxohexanoate) or amino groups (e.g., 2-aminohexanoate) exhibit distinct reactivity, enabling specialized applications in drug synthesis or biocatalysis .
Physicochemical Properties
Boiling Point and Solubility :
Sensory Profiles :
- Ethyl hexanoate (linear): Imparts "fruity" notes in dairy and wines, with concentrations up to 3,187 µg/kg in fermented products .
- 2-Ethylhexanoate: Likely contributes more complex, "fatty" or "waxy" aromas due to steric hindrance altering volatility and receptor interactions .
Chemical Reactivity and Stability
- Hydrolysis: Branched esters like 2-ethylhexanoate exhibit slower hydrolysis rates compared to linear esters due to steric protection of the ester bond .
- Oxidation : The 2-ethyl group may undergo β-oxidation in biological systems, but this pathway is less common in industrial conditions .
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